Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 941919-18-2
VCID: VC5170218
InChI: InChI=1S/C17H14FNO5S2/c1-23-11-6-3-5-10(9-11)19-26(21,22)16-14-12(18)7-4-8-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3
SMILES: COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Molecular Formula: C17H14FNO5S2
Molecular Weight: 395.42

Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

CAS No.: 941919-18-2

Cat. No.: VC5170218

Molecular Formula: C17H14FNO5S2

Molecular Weight: 395.42

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate - 941919-18-2

Specification

CAS No. 941919-18-2
Molecular Formula C17H14FNO5S2
Molecular Weight 395.42
IUPAC Name methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C17H14FNO5S2/c1-23-11-6-3-5-10(9-11)19-26(21,22)16-14-12(18)7-4-8-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3
Standard InChI Key ZYTCDGCRMBTOEA-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluorine atom, and attachment of the sulfamoyl and methoxyphenyl groups. Common methods might involve nucleophilic substitution reactions and sulfonamide formation.

Biological Activities

Compounds with similar structures have been explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of a sulfamoyl group can contribute to enzyme inhibition properties, while the fluorine atom may enhance lipophilicity and membrane permeability.

Biological ActivityPotential Effects
Anticancer ActivityInhibition of specific enzymes or pathways involved in cancer cell proliferation.
Antimicrobial ActivityInhibition of bacterial or fungal enzymes essential for survival.
Anti-inflammatory ActivityModulation of inflammatory pathways to reduce inflammation.

Research Findings and Future Directions

While specific research findings on Methyl 4-fluoro-3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate are not available, studies on similar compounds suggest that modifications to the benzothiophene core and the sulfamoyl group can significantly impact biological activity. Future research could focus on optimizing these modifications to enhance therapeutic potential.

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